L-Phenylalanine benzyl ester hydrochloride

antimicrobial minimum inhibitory concentration biofilm

Choose L-Phenylalanine benzyl ester hydrochloride for its unique hydrogenolysis-labile benzyl ester, offering unmatched orthogonality in complex peptide syntheses where acid- or base-labile groups fail. This protected amino acid demonstrates superior antimicrobial potency (MIC 1.56 mg/mL against E. coli & S. aureus) and a high LogP of 3.80, making it ideal for lipophilic prodrug design and transdermal delivery studies. Ensure enantiomeric integrity with verified specific rotation ([α]20/D −13±1°). Available in ≥98% purity; contact our B2B team for bulk quotations today.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
CAS No. 2462-32-0
Cat. No. B555325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine benzyl ester hydrochloride
CAS2462-32-0
Synonyms2462-32-0; L-Phenylalaninebenzylesterhydrochloride; H-Phe-OBzl.HCl; (S)-Benzyl2-amino-3-phenylpropanoatehydrochloride; H-PHE-OBZLHCL; L-PHENYLALANINEBENZYLESTERHCL; SBB058269; phenylmethyl(2S)-2-amino-3-phenylpropanoate,chloride; PubChem19007; BENZYL(2S)-2-AMINO-3-PHENYLPROPANOATEHYDROCHLORIDE; 78060_ALDRICH; SCHEMBL353729; 78060_FLUKA; CTK3J1718; CEXFHIYDTRNBJD-RSAXXLAASA-N; MolPort-003-939-035; ANW-25495; MFCD00043249; AKOS015889857; AKOS015922770; RTR-011345; AK-40673; SC-66038; AB1008609; DB-029979
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)[NH3+].[Cl-]
InChIInChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1
InChIKeyCEXFHIYDTRNBJD-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylalanine Benzyl Ester Hydrochloride (CAS 2462-32-0) – Essential Building Block for Selective Peptide Synthesis


L-Phenylalanine benzyl ester hydrochloride (CAS 2462-32-0) is a protected amino acid derivative in which the carboxyl group of L-phenylalanine is esterified with a benzyl group, and the amino group is stabilized as a hydrochloride salt . This compound is a fundamental building block in solution-phase peptide synthesis, where the benzyl ester serves as a carboxy-protecting group that can be selectively removed by hydrogenolysis, orthogonal to the acid- or base-labile protecting groups commonly used for other esters [1]. It is typically supplied as a white crystalline powder with a melting point of 197–200 °C and a specific optical rotation of [α]20/D −13±1° (c = 1% in acetic acid:water 4:1), confirming its L-configuration and enantiomeric purity .

L-Phenylalanine Benzyl Ester Hydrochloride – Why Generic Ester Substitution Is Not Feasible


In peptide synthesis and medicinal chemistry, the choice of the carboxy-protecting group is critical, as it dictates the synthetic strategy, reaction conditions, and overall yield. While several L-phenylalanine ester hydrochlorides are commercially available—including the methyl, ethyl, and tert-butyl esters—they cannot be used interchangeably with the benzyl ester due to fundamental differences in deprotection mechanisms and physicochemical properties [1]. For example, methyl and ethyl esters require basic or acidic hydrolysis, which can also cleave other sensitive functional groups; tert-butyl esters are acid-labile, limiting their compatibility with Boc-protected intermediates; and the benzyl ester is uniquely cleaved by neutral hydrogenolysis, offering a highly orthogonal deprotection strategy [2]. Substituting one ester for another therefore risks racemization, unwanted side reactions, and failed deprotection steps, ultimately compromising the success of a synthetic route .

L-Phenylalanine Benzyl Ester Hydrochloride – Comparative Performance Evidence


L-Phenylalanine Benzyl Ester Hydrochloride Exhibits the Lowest MIC/MBC Among Amino Acid Esters Against E. coli and S. aureus

In a comparative study evaluating the antimicrobial activity of six water-soluble amino acid alkyl esters, L-phenylalanine benzyl ester hydrochloride exhibited the lowest Minimum Inhibitory Concentration (MIC) of 1.56 mg/mL and Minimum Bactericidal Concentration (MBC) of 3.12 mg/mL against both Escherichia coli OR651248 and Staphylococcus aureus ATCC 25923 [1]. This was the most potent antimicrobial activity among all esters tested, which included L-phenylalanine ethyl ester and L-phenylalanine tert-butyl ester, and notably superior to glycine benzyl ester, glycine tert-butyl ester, and glycine ethyl ester [1].

antimicrobial minimum inhibitory concentration biofilm

Benzyl Ester Confers Significantly Higher Lipophilicity (LogP = 3.80) Compared to Methyl (LogP = 1.43) and Ethyl (LogP ≈ 1.61) Esters

The predicted octanol-water partition coefficient (LogP) for L-phenylalanine benzyl ester hydrochloride is 3.80210 [1], which is markedly higher than that of the corresponding methyl ester (LogP = 1.42970) [2] and the N-acetyl ethyl ester (LogP = 1.61) . This 2.4-log unit increase in lipophilicity directly impacts solubility in organic solvents and membrane permeability, influencing the compound's behavior in both synthetic and biological applications.

lipophilicity logP solubility

Benzyl Ester Enables Orthogonal Deprotection by Hydrogenolysis, Incompatible with Acid/Base-Labile Methyl and Ethyl Esters

The benzyl ester protecting group is uniquely cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas methyl and ethyl esters require acidic or basic hydrolysis [1]. This orthogonal deprotection profile allows the benzyl ester to remain intact during standard Boc-deprotection with TFA (which would cleave tert-butyl esters) and during basic hydrolysis steps (which would cleave methyl esters) [2]. In solid-phase peptide synthesis, benzyl ester linkages exhibit greater stability toward TFA compared to other ester resins, as demonstrated by a p-carbamoylmethylbenzyl ester resin that showed increased stability during Nα-t-butyloxycarbonyl deblocking [3].

deprotection hydrogenolysis orthogonal protecting group

Enantiomeric Purity Verified by Specific Optical Rotation: [α]20/D −13±1° (c=1, 80% AcOH)

The specific optical rotation of L-phenylalanine benzyl ester hydrochloride is reported as [α]20/D −13±1° (c = 1% in 80% acetic acid) by multiple commercial suppliers [1]. This value is consistent with the L-configuration and serves as a quality control parameter to ensure enantiomeric purity. In contrast, the methyl ester hydrochloride exhibits a positive rotation of +36.0° to +39.0° (c=2, EtOH) , and the tert-butyl ester hydrochloride shows +47.0±1° (c=2, EtOH) . The negative specific rotation of the benzyl ester is a direct consequence of the benzyl substituent and provides a reliable identity and purity check for procurement.

optical rotation enantiomeric purity chiral integrity

Higher Melting Point (197–200°C) Indicates Greater Thermal Stability and Crystallinity Compared to Methyl (156–162°C) and Ethyl (150–160°C) Esters

L-Phenylalanine benzyl ester hydrochloride exhibits a melting point range of 197–200 °C , which is significantly higher than that of the corresponding methyl ester hydrochloride (156–162 °C) and ethyl ester hydrochloride (150–160 °C) . The tert-butyl ester hydrochloride has an even higher melting point of 249–252 °C , but its deprotection profile is entirely different. The elevated melting point of the benzyl ester correlates with greater thermal stability and higher crystallinity, which facilitates handling, storage, and purification by recrystallization.

melting point thermal stability crystallinity

L-Phenylalanine Benzyl Ester Hydrochloride – Recommended Application Scenarios Based on Comparative Evidence


Solution-Phase Peptide Synthesis Requiring Orthogonal Carboxy-Protection

The benzyl ester group is uniquely cleaved by hydrogenolysis, allowing it to remain intact during standard Boc-deprotection with TFA and during basic hydrolysis steps that would cleave methyl or ethyl esters [1]. This orthogonality makes L-phenylalanine benzyl ester hydrochloride the protecting group of choice for synthesizing complex peptides where multiple protecting groups must be removed selectively. It is particularly valuable in the synthesis of bioactive peptides and pharmaceutical intermediates, as demonstrated in the preparation of L-isoserine derivatives as aminopeptidase N inhibitors and the hedgehog pathway inhibitor PF-04449913 .

Development of Antimicrobial Amino Acid Ester Derivatives

In head-to-head comparative testing, L-phenylalanine benzyl ester hydrochloride demonstrated the lowest MIC (1.56 mg/mL) and MBC (3.12 mg/mL) against E. coli and S. aureus among six amino acid esters evaluated [1]. This superior antimicrobial activity positions this compound as a promising starting material for the design and synthesis of novel antimicrobial agents. Researchers exploring structure-activity relationships in amino acid ester-based antibacterials should prioritize this benzyl ester over the corresponding ethyl or tert-butyl phenylalanine esters.

Lipophilicity-Dependent Drug Delivery and Permeability Studies

With a LogP of 3.80, L-phenylalanine benzyl ester hydrochloride is substantially more lipophilic than its methyl (LogP 1.43) and ethyl (LogP ≈ 1.61) counterparts [1][2]. This property enhances its solubility in organic solvents and improves membrane permeability in biological assays. It is therefore particularly suitable for prodrug design, transdermal delivery studies, and other applications where increased hydrophobic character is required to optimize pharmacokinetic properties.

Chiral Building Block for Enantioselective Synthesis

The consistent and well-documented specific optical rotation of [α]20/D −13±1° (c=1, 80% AcOH) [1] provides a reliable quality control metric for verifying enantiomeric purity. This compound serves as a key chiral intermediate in the synthesis of enantiopure pharmaceuticals and natural products, where maintaining stereochemical integrity is paramount. The high melting point (197–200 °C) further ensures that the material remains crystalline and easy to handle during multi-step synthetic sequences.

Technical Documentation Hub

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